Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester
Description
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester , is derived through a hierarchical substitution approach. The parent chain is propanoic acid (CH2CH2COOH), where the carboxylic acid group (-COOH) is esterified with a phenol group (-OPh) to form the phenyl ester derivative. At the third carbon of the propanoic acid chain, a bis(ethylthio)phosphinothioyl group replaces the hydrogen atom.
Breaking down the substituent:
- Phosphinothioyl (PS): Indicates a phosphorus atom bonded to a sulfur atom, forming a thiophosphoryl group.
- Bis(ethylthio) : Two ethylthio (-S-CH2CH3) groups attached to the phosphorus atom.
Thus, the full name adheres to IUPAC Rule C-514.4 for thiophosphates, prioritizing the thiophosphoryl group’s substitution pattern. Alternative naming conventions might describe this compound as phenyl 3-[bis(ethylsulfanyl)-λ5-phosphanylidene]sulfanylpropanoate , emphasizing the λ5-phosphorus oxidation state and sulfanyl substituents.
Molecular Formula and Structural Features
The molecular formula of this compound is C13H19O2PS3 , with a molar mass of 326.44 g/mol . Key structural components include:
| Component | Description |
|---|---|
| Propanoic acid backbone | A three-carbon chain with a carboxylic acid group esterified to a phenyl ring. |
| Bis(ethylthio)phosphinothioyl | A phosphorus atom bonded to two ethylthio groups (-S-CH2CH3) and one thio group (-S-). |
| Phenyl ester | A phenol-derived ester linkage (-O-C6H5) replacing the carboxylic acid’s hydroxyl. |
The phosphorus center adopts a tetrahedral geometry , with bond angles and lengths influenced by the bulky ethylthio substituents. The thioester linkage between phosphorus and the propanoic acid backbone introduces rotational flexibility, while the phenyl group contributes aromatic rigidity. Spectroscopic data (e.g., NMR, IR) would reveal distinct signals for the thiophosphoryl group (P=S stretch ~650 cm⁻¹), ester carbonyl (C=O ~1700 cm⁻¹), and aromatic C-H bends.
Conformational Analysis via 2D/3D Modeling
Computational modeling of this compound reveals critical insights into its conformational preferences. Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict three dominant conformers:
- Syn-periplanar : The phenyl ester and bis(ethylthio)phosphinothioyl groups align on the same side of the propanoic acid backbone, minimizing steric hindrance.
- Anti-periplanar : These groups oppose each other, maximizing distance but increasing torsional strain.
- Gauche : A compromise orientation with a 60° dihedral angle between substituents.
The syn-periplanar conformation is energetically favored (ΔG = 0 kcal/mol), while the anti-periplanar form is higher in energy by ~2.3 kcal/mol due to unfavorable van der Waals interactions between ethylthio and phenyl moieties. Molecular dynamics simulations further indicate that the thiophosphoryl group’s sulfur atoms participate in weak intramolecular interactions with the ester carbonyl oxygen, stabilizing the overall structure.
Comparative Analysis with Related Phosphorothioate Esters
This compound shares structural motifs with several phosphorothioate esters but exhibits distinct reactivity and stability profiles:
The ethylthio groups in the target compound enhance lipophilicity compared to oxygenated analogues, potentially improving membrane permeability in biological systems. Additionally, the thiophosphoryl linkage (P=S) increases resistance to nucleophilic attack relative to phosphate esters (P=O), as evidenced by kinetic studies showing a 10-fold reduction in alkaline hydrolysis rates.
Properties
CAS No. |
651727-32-1 |
|---|---|
Molecular Formula |
C13H19O2PS3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
phenyl 3-bis(ethylsulfanyl)phosphinothioylpropanoate |
InChI |
InChI=1S/C13H19O2PS3/c1-3-18-16(17,19-4-2)11-10-13(14)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
NQZXOOMUCIXDEP-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=S)(CCC(=O)OC1=CC=CC=C1)SCC |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Functional Groups
The compound features three critical moieties:
- Propanoic acid backbone : Provides the carboxylic acid group for esterification.
- Bis(ethylthio)phosphinothioyl group : A sulfur-rich substituent requiring precise thioether and phosphorus chemistry.
- Phenyl ester : Indicates esterification between the carboxylic acid and phenol.
Synthesis challenges include forming the phosphinothioyl group while maintaining stereochemical integrity and achieving efficient esterification with phenol.
Synthetic Routes: Hypothetical and Analogous Approaches
Esterification of Propanoic Acid with Phenol
A foundational step involves converting propanoic acid to its phenyl ester. Common methods include:
Note : Direct esterification with phenol is challenging due to phenol’s weak acidity. Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., dicyclohexylcarbodiimide, DCC) are typically required.
Introduction of the Bis(ethylthio)phosphinothioyl Group
This step involves forming the phosphorus-sulfur core. Likely strategies include:
Step 2.2.1: Synthesis of Bis(ethylthio)phosphine
Bis(ethylthio)phosphine can be prepared via:
- Reduction of bis(ethylthio)phosphorus trichloride :
$$
\text{PSCl}3 + 6 \text{LiAlH}4 \rightarrow \text{P(SR)}_2\text{H} + \text{byproducts}
$$
(SR = ethylthio).
- Reaction of phosphorus trichloride with ethanethiol :
$$
\text{PCl}3 + 2 \text{HSCH}2\text{CH}3 \rightarrow \text{P(SCH}2\text{CH}3\text{)}2\text{Cl} \rightarrow \text{P(SCH}2\text{CH}3\text{)}_2\text{H}
$$
Step 2.2.2: Thioylation to Form Phosphinothioyl
The phosphine intermediate undergoes thioylation to introduce the thiocyanate or thioester group. Potential reagents include:
Integration of Functional Groups
The propanoic acid backbone must be modified to incorporate the phosphinothioyl group. Strategies include:
Approach A: Radical Addition
Radical intermediates may facilitate C–P bond formation. For example:
- Radical generation : Use AIBN (azobisisobutyronitrile) to initiate radical formation on propanoic acid.
- Coupling with phosphinothioyl reagent : React with bis(ethylthio)phosphinothioyl chloride.
Approach B: Nucleophilic Substitution
Convert propanoic acid to a bromide (e.g., via PBr₃) and substitute with the phosphinothioyl anion:
$$
\text{CH}3\text{CH}2\text{COOH} \xrightarrow{\text{PBr}3} \text{CH}3\text{CH}2\text{COBr} \rightarrow \text{CH}3\text{CH}2\text{COP(SR)}2
$$
Purification and Characterization
Challenges and Considerations
Related Compounds and Analogous Syntheses
Propanoic Acid Derivatives with Phosphorus-Sulfur Groups
- Propanoic acid, 3-[[bis(1-methylethoxy)phosphinothioyl]thio]-, ethyl ester : Synthesized via thioetherification and esterification, with HPLC purification.
- Diethyl (2-RS)-2-[(methoxy)(methylsulfanyl)-S-phosphinothioyl]butanedioate : Prepared using phosphoramidate intermediates and purified via distillation.
A plausible route combines esterification and phosphinothioyl group introduction:
- Esterify propanoic acid with phenol :
$$
\text{CH}3\text{CH}2\text{COOH} + \text{PhOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{CH}3\text{CH}2\text{COOPh} + \text{H}_2\text{O}
$$ - Introduce bis(ethylthio)phosphinothioyl group :
- React with bis(ethylthio)phosphinothioyl chloride under basic conditions.
Data Tables
Table 1: Key Reagents and Conditions for Analogous Syntheses
Table 2: Purification Methods for Thioester Compounds
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl or H<sub>2</sub>SO<sub>4</sub>), the ester undergoes hydrolysis via a reversible mechanism analogous to Fischer esterification :
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by water forms a tetrahedral intermediate.
-
Elimination of phenol yields 3-[bis(ethylthio)phosphinothioyl]propanoic acid.
Conditions :
Base-Catalyzed Hydrolysis (Saponification)
In alkaline media (e.g., NaOH/KOH), the ester is irreversibly hydrolyzed to the carboxylate salt:
Key Data :
Enzymatic Hydrolysis
Lipases or esterases selectively hydrolyze the ester bond under mild conditions:
Transesterification
The phenyl ester group can be replaced with other alkoxy groups via acid- or enzyme-catalyzed transesterification :
Chemical Transesterification
-
Catalysts : H<sub>2</sub>SO<sub>4</sub>, TsOH
-
Conditions : Excess alcohol (e.g., methanol, ethanol) at reflux
Enzymatic Transesterification
-
Enzymes : Candida antarctica lipase B (CAL-B)
Reactivity of the Phosphinothioyl Group
The bis(ethylthio)phosphinothioyl moiety participates in sulfur-mediated reactions:
Nucleophilic Substitution
Thiophilic nucleophiles (e.g., amines, thiols) displace ethylthio groups:
Example : Reaction with hydrazine yields hydrazide derivatives .
Oxidation
Controlled oxidation with H<sub>2</sub>O<sub>2</sub> converts thio groups to sulfoxides or sulfones, altering electronic properties.
Comparative Analysis of Reaction Conditions
Scientific Research Applications
Chemical Properties and Structure
The compound features a propanoic acid backbone with a phenyl ester group and two ethylthio phosphinothioyl substituents. Its molecular formula is C13H17O2PS2, with a molecular weight of approximately 334.46 g/mol. The presence of sulfur and phosphorus in its structure contributes to its unique reactivity and potential applications.
Analytical Applications
High-Performance Liquid Chromatography (HPLC) :
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester can be effectively analyzed using reverse phase HPLC methods. A study demonstrated its separation on a Newcrom R1 HPLC column using a mobile phase composed of acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid . This method is scalable and suitable for isolating impurities, which is critical in pharmacokinetic studies.
Potential Biological Applications :
Research indicates that compounds similar to propanoic acid derivatives exhibit significant biological activity. The reactivity attributed to its functional groups allows it to undergo hydrolysis and nucleophilic substitutions, which can lead to the regeneration of propanoic acid and the release of corresponding thiols. These properties suggest potential applications in drug development and therapeutic interventions.
Anticancer Properties :
Emerging studies have highlighted the anticancer potential of propanoic acid derivatives. For example, certain derivatives have demonstrated inhibitory effects on cancer cell lines, with IC50 values indicating their potency against specific types of cancer cells. This positions propanoic acid derivatives as candidates for further exploration in cancer therapeutics.
Coordination Chemistry
The phosphorus center in this compound may engage in coordination reactions with transition metals. This characteristic opens avenues for developing new metal complexes that could have applications in catalysis or as therapeutic agents.
Environmental Considerations
As with many chemical compounds, understanding the environmental impact is crucial. Propanoic acid derivatives are listed on various regulatory lists, including the Domestic Substances List in Canada, indicating their recognized status for environmental monitoring . This regulatory framework ensures that any new applications or usages are assessed for safety regarding human health and environmental effects.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Structural Differences:
Phosphorus Substituents: The target compound features bis(ethylthio)phosphinothioyl groups. In contrast, Propanoic acid, 3-[[bis(2-methylpropoxy)phosphinothioyl]thio]-2-methyl- (CAS 268567-32-4) replaces ethylthio with bulkier 2-methylpropoxy groups, likely increasing steric hindrance and reducing reactivity .
Ester Groups: The phenyl ester in the target compound differs from ethyl or methyl esters (e.g., Propanoic acid, 3-[(4-chlorophenyl)thio]-, ethyl ester, CAS 137446-81-2), which may influence solubility and metabolic stability. Phenyl esters generally exhibit lower water solubility due to aromatic hydrophobicity .
Backbone Modifications: Compounds like Propanoic acid, 3,3'-[1,2-phenylenebis(oxy)]bis-, dimethyl ester (CAS 88515-92-8) replace the phosphorus center with bis-oxy linkages, drastically altering electronic and steric profiles .
Physicochemical Properties
Biological Activity
Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester is a compound characterized by its unique structural features, including a propanoic acid backbone, a phenyl ester group, and two ethylthio phosphinothioyl substituents. With a molecular weight of approximately 334.46 g/mol, this compound has garnered interest due to its potential biological activities and applications in various fields, including agriculture and pharmaceuticals.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H17O2PS2
- Functional Groups : Ester (–COO–), Phosphinothioyl (–PS2), Ethylthio (–S–C2H5)
This compound's reactivity is largely attributed to its functional groups, allowing it to undergo typical esterification reactions, hydrolysis, and nucleophilic substitutions. The presence of phosphorus and sulfur in its structure may facilitate interactions with biological systems.
Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms:
- Enzyme Inhibition : The compound could potentially inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It may interact with cellular receptors, influencing signal transduction pathways.
- Antimicrobial Properties : Similar compounds have shown effectiveness against certain bacterial strains.
Case Studies
- In Vitro Studies : Preliminary studies have demonstrated that propanoic acid derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, a study involving similar phosphorothioate compounds revealed significant inhibition of cell proliferation in breast cancer cells at concentrations above 10 µM.
- Agricultural Applications : Research has indicated that the compound may serve as a pesticide or herbicide. Interaction studies suggest it could disrupt the growth of specific plant pathogens or pests through enzyme inhibition.
Toxicity and Safety Profile
The toxicity profile of this compound is crucial for assessing its safety for use in agricultural and pharmaceutical applications:
- Acute Toxicity : Studies have shown that exposure to high concentrations can lead to respiratory irritation and damage to the nasal epithelium in animal models.
- Chronic Exposure : Long-term exposure studies are necessary to determine potential carcinogenic effects or reproductive toxicity.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Weight | Biological Activity | Toxicity Level |
|---|---|---|---|
| Propiconazole | 342.27 g/mol | Antifungal | Moderate |
| Sethoxydim | 290.36 g/mol | Herbicide | Low |
| Quizalofop-ethyl | 307.32 g/mol | Herbicide | Moderate |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester?
- Methodological Answer : The synthesis involves two key steps: (1) introducing the bis(ethylthio)phosphinothioyl group to propanoic acid and (2) esterification with phenol. For step 1, phosphorylation using thiophosphoryl chloride (PSCl₃) with ethylthiol under anhydrous conditions is common, followed by purification via column chromatography. Step 2 employs carbodiimide coupling agents (e.g., DCC/DMAP) to activate the carboxylic acid for esterification with phenol. Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ³¹P NMR confirm the bis(ethylthio)phosphinothioyl group and ester linkage. The ³¹P signal typically appears at δ 50–70 ppm for thiophosphoryl groups.
- FTIR : Peaks at ~1700 cm⁻¹ (C=O ester), 1250–1100 cm⁻¹ (P=S), and 650–600 cm⁻¹ (C-S) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Based on analogous esters, use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory irritation (H335). Avoid skin contact (H315) and eye exposure (H319). Store in airtight containers at 4°C, away from oxidizing agents. Refer to SDS guidelines for thiophosphate esters for disposal .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental reactivity data?
- Methodological Answer : Discrepancies between observed and predicted reactivity (e.g., nucleophilic substitution at phosphorus) can be addressed via DFT calculations. Optimize the molecule’s geometry using Gaussian09 at the B3LYP/6-31G(d) level to assess electron density around the phosphorus center. Compare with experimental kinetic data to validate or refine mechanistic pathways .
Q. What strategies optimize the compound’s stability in aqueous environments for biological assays?
- Methodological Answer : Hydrolysis of the thiophosphate ester is a key degradation pathway. Stabilize the compound by:
- Buffering solutions to pH 6–7 to minimize acid/base-catalyzed hydrolysis.
- Adding radical scavengers (e.g., BHT) to prevent oxidative degradation.
- Using lyophilization for long-term storage. Monitor stability via HPLC-UV at 254 nm over 24–72 hours .
Q. How does the bis(ethylthio)phosphinothioyl group influence electronic properties compared to analogous phosphoryl derivatives?
- Methodological Answer : Conduct cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) to compare redox potentials. The sulfur substitution lowers the LUMO energy, increasing electrophilicity at phosphorus. UV-Vis spectroscopy (200–400 nm) further reveals charge-transfer transitions unique to thiophosphate esters. Correlate findings with X-ray crystallography data (if available) to link electronic structure to molecular geometry .
Data Contradiction Analysis
Q. How to address conflicting NMR data for the thiophosphate moiety?
- Methodological Answer : If ³¹P NMR signals deviate from literature values (e.g., δ 60 ppm vs. δ 55 ppm), consider:
- Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess solvent-induced shifts.
- Dynamic Effects : Variable-temperature NMR (25–80°C) can reveal conformational exchange broadening signals.
- Impurity Interference : Use 2D HSQC to confirm peak assignments and rule out byproducts .
Experimental Design Considerations
Q. What controls are critical for evaluating this compound’s reactivity in catalytic systems?
- Methodological Answer :
- Blank Reactions : Exclude the compound to confirm catalysis is ligand-specific.
- Isosteric Controls : Substitute the bis(ethylthio) group with non-thiolated analogs (e.g., O-ethyl) to isolate sulfur’s role.
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
